molecular formula C15H24O5 B14682640 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal CAS No. 31969-66-1

5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal

Cat. No.: B14682640
CAS No.: 31969-66-1
M. Wt: 284.35 g/mol
InChI Key: PLWZFVINYNNODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a unique structure combining a dioxolane ring, a norbornene moiety, and a dimethyl acetal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst. The norbornene moiety can be introduced through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., BF3) and dehydrating agents (e.g., trimethyl orthoformate) can drive the equilibrium towards the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal involves the formation of intermediates such as hemiacetals and acetals. The compound can undergo nucleophilic addition reactions, where the acetal group is hydrolyzed to form carbonyl compounds under acidic conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Properties

CAS No.

31969-66-1

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-4-(methoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C15H24O5/c1-9-11-5-6-12(15(11,17-3)18-4)13(9)14-19-8-10(20-14)7-16-2/h5-6,9-14H,7-8H2,1-4H3

InChI Key

PLWZFVINYNNODT-UHFFFAOYSA-N

Canonical SMILES

CC1C2C=CC(C1C3OCC(O3)COC)C2(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.